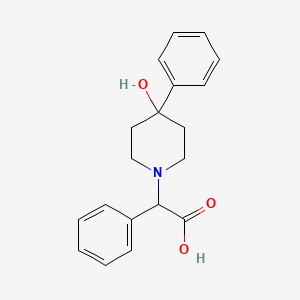

2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

Description

Nomenclature and Structural Analysis of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic Acid

Systematic IUPAC Nomenclature and Synonyms

The compound is formally named 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid under IUPAC guidelines. This nomenclature reflects its core structure:

- A piperidine ring (six-membered saturated nitrogen heterocycle) substituted at position 4 with a hydroxyl (-OH) and phenyl (-C₆H₅) group.

- An acetic acid moiety (-CH₂COOH) attached to the piperidine nitrogen (position 1) via a methylene bridge.

- A second phenyl group bonded to the alpha-carbon of the acetic acid chain.

Synonyms include:

- (R)-2-(4-Hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid (enantiomer-specific designation)

- CID 67531214 (PubChem identifier)

- CAS 1007878-58-1 (for the (R)-enantiomer)

The compound’s structural complexity necessitates precise naming to distinguish it from isomers and derivatives, such as those with alternative substitution patterns on the piperidine ring.

Molecular Formula and Structural Isomerism

The molecular formula C₁₉H₂₁NO₃ (molecular weight: 311.38 g/mol) indicates:

- 19 carbon atoms : Distributed across two phenyl rings (12 carbons), the piperidine ring (5 carbons), and the acetic acid group (2 carbons).

- 1 nitrogen atom : Part of the piperidine ring’s heterocyclic system.

- 3 oxygen atoms : From the hydroxyl, ketone, and carboxylic acid functional groups.

Structural Isomerism:

- Positional Isomerism : Varies with substituent placement on the piperidine ring. For example, moving the hydroxyl group from position 4 to position 3 would create a positional isomer.

- Functional Group Isomerism : The carboxylic acid group could theoretically tautomerize, though this is unlikely under standard conditions due to stabilization via resonance.

- Stereoisomerism : The compound exhibits chirality at the alpha-carbon of the acetic acid moiety (discussed in §1.3).

A notable structural isomer is pronuciferine (C₁₉H₂₁NO₃), which shares the same molecular formula but features a benzylisoquinoline skeleton instead of a piperidine-acetic acid hybrid.

Stereochemical Configuration and Conformational Analysis

The compound’s stereochemistry is defined by two elements:

- Chiral Center : The alpha-carbon of the acetic acid group (bonded to two phenyl groups, the piperidine nitrogen, and the carboxylic acid). The (R)-enantiomer is explicitly documented in commercial samples.

- Piperidine Ring Conformation : The six-membered ring adopts a chair conformation , with the bulky 4-phenyl substituent preferentially occupying an equatorial position to minimize steric strain.

Conformational Dynamics:

- Ring Puckering : Quantum chemical (QC) studies of analogous 1-phenylpiperidin-4-ones reveal that substituents at position 4 significantly influence ring puckering. The hydroxyl group engages in intramolecular hydrogen bonding with the piperidine nitrogen, stabilizing the chair conformation.

- Phenyl Group Rotation : The phenyl rings exhibit rotational freedom, with energy barriers of ~5 kcal/mol for orthogonal orientations relative to the piperidine plane.

Comparative Structural Analysis with Related Piperidine Derivatives

The compound’s structure diverges from classical piperidine derivatives in three key aspects:

For instance, 1-phenylpiperidin-4-one lacks the acetic acid side chain, resulting in reduced polarity and different hydrogen-bonding capabilities. Similarly, 2-(piperidin-1-yl)ethane-1,2-dione derivatives replace the acetic acid with diketone groups, altering electronic properties and reactivity.

Properties

CAS No. |

2089648-56-4 |

|---|---|

Molecular Formula |

C19H21NO3 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid |

InChI |

InChI=1S/C19H21NO3/c21-18(22)17(15-7-3-1-4-8-15)20-13-11-19(23,12-14-20)16-9-5-2-6-10-16/h1-10,17,23H,11-14H2,(H,21,22) |

InChI Key |

GTKDBOZODTZEDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis typically involves the reaction between 4-hydroxy-4-phenylpiperidine and phenylacetic acid derivatives , often requiring catalysts and controlled reaction conditions to optimize yield and purity. The process is generally multi-step, including:

- Formation of the piperidine intermediate

- Functionalization with hydroxy and phenyl groups at the 4-position

- Coupling with phenylacetic acid or its derivatives to form the final compound

Detailed Synthetic Routes

Route A: Direct Coupling Method

-

- 4-hydroxy-4-phenylpiperidine

- Phenylacetic acid or activated derivatives (e.g., phenylacetyl chloride or esters)

-

- Use of coupling agents or catalysts such as carbodiimides (e.g., DCC) or acid chlorides

- Controlled temperature (often room temperature to mild heating)

- Solvents such as dichloromethane or tetrahydrofuran (THF)

-

- Activation of phenylacetic acid to form a reactive intermediate

- Nucleophilic substitution by the nitrogen of 4-hydroxy-4-phenylpiperidine

- Formation of the amide or amine linkage resulting in the target compound

-

- High Performance Liquid Chromatography (HPLC) to isolate pure product

- Confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)

Route B: Multi-step Synthesis via Piperidine Intermediate

Synthesis of 4-hydroxy-4-phenylpiperidine:

- Starting from 1-benzyl-4-piperidone or similar ketones

- Introduction of phenyl group at the 4-position via Grignard or organolithium reagents

- Hydroxylation at the 4-position through reduction or hydrolysis steps

Coupling with Phenylacetic Acid:

- Reaction of the piperidine intermediate with phenylacetic acid derivatives under catalytic conditions

- Use of base catalysts or coupling reagents to facilitate amide bond formation

-

- Removal of protecting groups if any (e.g., debenzylation via hydrogenation)

- Purification and characterization as above

Research Findings and Analytical Data

| Parameter | Data / Methodology | Remarks |

|---|---|---|

| Yield | Typically moderate to high (50-85%) | Dependent on catalyst and reaction time |

| Purification | HPLC, recrystallization | Ensures high purity for research applications |

| Characterization | NMR (1H, 13C), MS, IR | Confirms structure and functional groups |

| Reaction Monitoring | TLC, NMR | Tracks reaction progress |

| Solvent Systems | Dichloromethane, THF, ethanol | Chosen based on solubility and reactivity |

| Catalysts/Reagents | DCC, EDC, acid chlorides, bases (e.g., triethylamine) | Facilitate coupling and activation |

Comparative Notes on Related Compounds

- The presence of the hydroxy group at the 4-position differentiates this compound from related piperidine derivatives like 2-(4-phenylpiperidin-1-yl)acetic acid, affecting solubility and biological interactions.

- Stereochemistry can be important, as seen in related chiral compounds such as (S)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid, which require enantioselective synthesis methods.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Piperidine Intermediate Synthesis | Formation of 4-hydroxy-4-phenylpiperidine | Grignard reagents, ketone precursors, reduction | Hydroxy and phenyl substitution at C-4 |

| 2. Activation of Phenylacetic Acid | Conversion to acid chloride or use of coupling agents | Thionyl chloride, DCC, EDC, bases | Activated intermediate for coupling |

| 3. Coupling Reaction | N-alkylation or amide bond formation | Controlled temperature, inert atmosphere | Formation of target compound |

| 4. Purification and Characterization | HPLC, NMR, MS, recrystallization | Analytical techniques for purity and ID | High purity compound for research use |

Chemical Reactions Analysis

2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 313.38 g/mol. Its structure features a piperidine ring substituted with a hydroxyl group and a phenyl group, which contributes to its biological activity.

Pain Management and Analgesic Properties

Research indicates that 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid exhibits analgesic effects. It has been studied for its potential as a non-opioid pain reliever, providing an alternative to traditional analgesics that may carry a risk of addiction. In vitro studies have demonstrated its ability to modulate pain pathways, suggesting its utility in treating chronic pain conditions without the adverse effects associated with opioids .

Neurological Disorders

This compound has shown promise in the treatment of various neurological disorders, including anxiety and depression. Its mechanism of action may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Clinical trials are underway to evaluate its efficacy in managing symptoms of anxiety disorders .

Hepatitis C Virus Inhibition

In the realm of antiviral research, 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is being investigated for its potential as an inhibitor of the Hepatitis C virus. Studies have identified it as a candidate for further development due to its ability to disrupt viral replication processes . This application highlights its versatility beyond traditional therapeutic areas.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Substitutions

a. 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid (CAS: 347186-24-7)

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.3 g/mol

- Key Differences: Replaces the 4-hydroxy-4-phenylpiperidine group with a 4-methylpiperazine ring.

b. 2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid (CAS: 108896-66-8)

- Molecular Formula: C₁₄H₁₉NO₂

- Molecular Weight : 233.31 g/mol

- Key Differences : Features a 4-methylpiperidine ring instead of the hydroxyl- and phenyl-substituted piperidine. The methyl group may enhance lipophilicity, affecting blood-brain barrier penetration .

c. 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride

- Key Differences: Contains a single hydroxyl group on the piperidine ring and exists as a hydrochloride salt. The ionic form improves aqueous solubility but may reduce bioavailability in non-polar environments .

Analogues with Alternative Substitutions

a. 2-(4-Bromophenoxy)-2-phenylacetic acid (CAS: 938147-43-4)

- Molecular Formula : C₁₄H₁₁BrO₃

- Molecular Weight : 307.14 g/mol

- Key Differences: Substitutes the piperidine ring with a bromophenoxy group.

b. (R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid (CAS: 63422-71-9)

Pharmacologically Active Analogues

a. 2-[4-[2-(Dimethylamino)-2-oxo-1,1-diphenylethyl]phenyl]-2-phenylacetic acid

Comparative Data Table

Biological Activity

2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid, also known as (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid, is a chiral compound with significant biological activity. Its molecular formula is C19H21NO3, and it has garnered attention for its potential therapeutic applications due to its interactions with neurotransmitter systems and its analgesic and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxyl group and a phenylacetic acid moiety. This unique structural arrangement contributes to its solubility and interaction capabilities with various biological targets, enhancing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C19H21NO3 |

| Molecular Weight | 311.4 g/mol |

| Chiral Center | Yes |

| Solubility | Enhanced by hydroxyl group |

The biological activity of (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid primarily involves modulation of neurotransmitter pathways. It has shown potential in:

- Analgesic Effects : The compound exhibits properties that may reduce pain perception, making it a candidate for pain management therapies.

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, contributing to its analgesic effects.

- Neuroprotective Effects : The structure indicates potential interactions with neuroprotective mechanisms, possibly benefiting conditions such as neurodegeneration.

Pharmacological Studies

Research studies have employed various bioassays to evaluate the efficacy and safety profile of this compound. Key findings include:

- Dose-response Curves : These assays help determine the effective concentration range for therapeutic effects.

- ADME Profiling : Understanding absorption, distribution, metabolism, and excretion is crucial for assessing the compound's therapeutic viability.

Case Studies

- Pain Modulation in Animal Models : In studies involving animal models of pain, (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid demonstrated significant pain relief compared to control groups.

- Inflammation Reduction : Experimental evidence indicated a marked decrease in inflammatory markers following treatment with the compound in rodent models.

Comparative Analysis with Similar Compounds

The biological activity of (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid can be juxtaposed against other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxypiperidine | Piperidine ring with hydroxyl group | Neuroprotective effects |

| Phenylacetic Acid | Simple phenyl-acetic structure | Analgesic properties |

| 3-Hydroxy-N-methylpiperidine | Piperidine ring with methyl substitution | Potential antidepressant effects |

Q & A

Basic: What analytical methods are recommended for structural determination of 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid?

For structural elucidation, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to resolve crystallographic data, particularly for assessing bond angles, stereochemistry, and hydrogen bonding . Complementary techniques include NMR spectroscopy (1H/13C) to confirm proton environments and high-resolution mass spectrometry (HR-MS) for molecular weight validation. For purity assessment, HPLC with UV detection (e.g., using a C18 column and mobile phase pH 4.6 buffer systems) is critical .

Basic: How can researchers optimize the solubility of this compound for in vitro assays?

Solubility optimization should account for pH-dependent LogD values. At pH 7.4, the compound’s LogD is approximately -1.81 , indicating high hydrophilicity . Use DMSO stock solutions (10–20 mM) for initial dissolution, followed by dilution in buffered saline (PBS, pH 7.4) or cell culture media. If precipitation occurs, adjust pH slightly (e.g., 6.5–7.0) or employ cyclodextrin-based solubilizers . Pre-saturation studies using shake-flask methods with UV quantification are recommended to validate solubility.

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Conflicting bioactivity data may arise from assay variability (e.g., cell line sensitivity) or compound stability issues . Design dose-response curves across multiple cell lines (e.g., HEK293, HeLa) and validate purity via HPLC before assays . For stability, conduct time-resolved LC-MS to detect degradation products. If activity discrepancies persist, consider metabolite profiling (e.g., liver microsome assays) to identify active derivatives .

Advanced: What strategies improve synthetic yield of 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid?

Key challenges include piperidine ring hydroxylation and racemization during coupling. Optimize the Boc-protection/deprotection strategy to stabilize intermediates . For stereochemical control, use chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation). Monitor reaction progress via TLC or inline IR spectroscopy to minimize byproducts. Post-synthesis, employ recrystallization (e.g., ethyl acetate/hexane) for enantiomeric enrichment .

Basic: What computational tools predict the physicochemical properties of this compound?

Use PubChem and ChemAxon to calculate pKa (predicted ~1.55), LogP (-1.81), and polar surface area (60.77 Ų) . For molecular dynamics, GROMACS or AMBER can model solvation behavior. Density Functional Theory (DFT) simulations (e.g., Gaussian 09) are useful for optimizing ground-state geometries and predicting NMR chemical shifts .

Advanced: How to design a stability-indicating method for this compound under stress conditions?

Develop a forced degradation protocol using acid/base hydrolysis (0.1M HCl/NaOH), oxidative (H2O2), and thermal stress (40–60°C). Analyze degradation via UHPLC-PDA-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Validate method specificity by isolating degradation peaks and confirming structures via MS/MS fragmentation . Include system suitability tests (e.g., tailing factor <2) per ICH guidelines .

Basic: What are the critical parameters for validating purity via HPLC?

- Column : C18 (4.6 × 150 mm, 3.5 µm).

- Mobile phase : Methanol/buffer (65:35 v/v, pH 4.6 sodium acetate) .

- Detection : UV at 254 nm (aromatic π→π* transitions).

- Acceptance criteria : Purity ≥95%, RSD ≤2% for replicate injections.

Include spiked impurity tests (e.g., 0.1% 4-hydroxyphenylacetic acid) to confirm resolution .

Advanced: How to investigate the compound’s pharmacokinetic (PK) profile in preclinical models?

- Absorption : Use Caco-2 cell monolayers to measure apparent permeability (Papp).

- Metabolism : Incubate with human liver microsomes (HLMs) and analyze via LC-MS for CYP450-mediated oxidation.

- Plasma stability : Monitor parent compound depletion in rat plasma over 24h .

For in vivo PK, administer IV/PO doses in rodents and collect serial blood samples. Quantify using LC-MS/MS with deuterated internal standards.

Basic: What safety precautions are essential when handling this compound?

- PPE : N95 mask, nitrile gloves, and safety goggles.

- Ventilation : Use a fume hood for weighing and synthesis.

- Storage : -20°C in airtight, light-resistant containers.

Refer to SDS documentation for hazard classifications (e.g., Skin Sens. 1, Eye Irrit. 2) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Core modifications : Introduce substituents at the piperidine 4-position (e.g., halogens, alkyl groups) to assess steric effects.

- Scaffold hopping : Replace phenylacetic acid with heteroaryl groups (e.g., pyridine) .

- Assays : Test derivatives in parallel for target binding (SPR), cellular potency (IC50), and selectivity (kinase panels). Use molecular docking (AutoDock Vina) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.